molecular formula C7H12O2 B1422707 1-(Oxan-3-yl)ethan-1-one CAS No. 1443981-45-0

1-(Oxan-3-yl)ethan-1-one

Cat. No.: B1422707
CAS No.: 1443981-45-0
M. Wt: 128.17 g/mol
InChI Key: OYUIDNXVSDOHKE-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)ethan-1-one, also known by its IUPAC name 1-tetrahydro-2H-pyran-3-ylethanone, is an organic compound with the molecular formula C7H12O2. This compound features a six-membered ring structure with an oxygen atom, making it a member of the oxane family. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-tetrahydropyranone with ethylmagnesium bromide, followed by acidification to yield the desired product. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 3-hydroxy-2-tetrahydropyranone. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-oxo-2-tetrahydropyranone using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with sodium borohydride yields 1-(Oxan-3-yl)ethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: 3-oxo-2-tetrahydropyranone.

    Reduction: 1-(Oxan-3-yl)ethanol.

    Substitution: Depending on the nucleophile, various substituted oxane derivatives.

Scientific Research Applications

1-(Oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which 1-(Oxan-3-yl)ethan-1-one exerts its effects depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one: Similar structure but with the substituent at a different position.

    1-(Oxan-2-yl)ethan-1-one: Another isomer with the substituent on the second carbon of the oxane ring.

Uniqueness: 1-(Oxan-3-yl)ethan-1-one is unique due to its specific ring structure and the position of the ethanone group, which imparts distinct chemical properties and reactivity compared to its isomers.

Properties

IUPAC Name

1-(oxan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUIDNXVSDOHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-45-0
Record name 1-(oxan-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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